

Recommended concentration of BCR-ABL1-IN-1 for cells

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Compound of Interest

Compound Name: BCR-ABL1-IN-1

Cat. No.: B8415045

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Application Notes and Protocols for BCR-ABL1-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of **BCR-ABL1-IN-1**, a potent inhibitor of the BCR-ABL1 tyrosine kinase. The following protocols and data are intended to facilitate research into the cellular effects of this compound on BCR-ABL1 positive cancer cells.

Introduction

BCR-ABL1-IN-1 is a selective inhibitor of the ABL1 tyrosine kinase, with demonstrated activity against the wild-type BCR-ABL1 fusion protein. The constitutive activation of the BCR-ABL1 kinase is a hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).^[1] Inhibition of this kinase activity disrupts downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.^[1]

Quantitative Data Summary

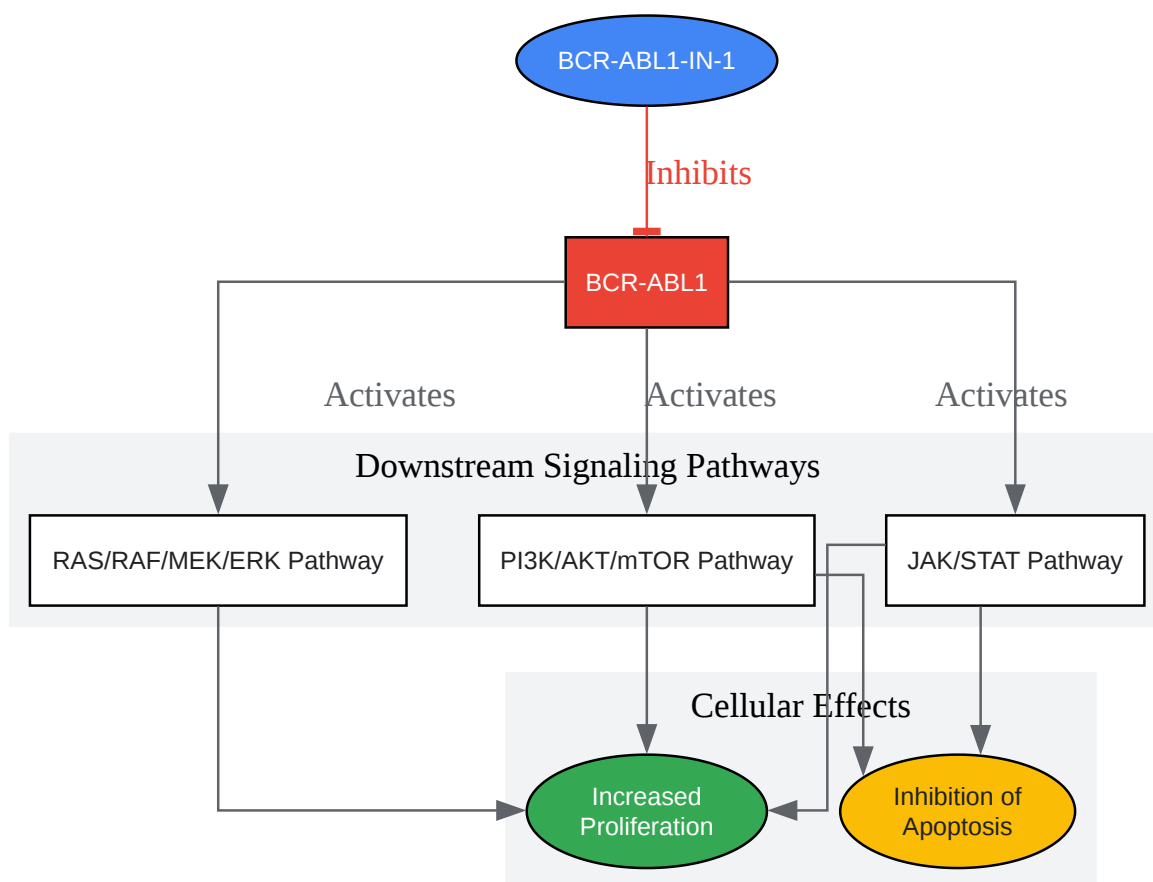
The inhibitory activity of **BCR-ABL1-IN-1** has been characterized by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

Target/Cell Line	Assay Type	IC50 Value
ABL1 Kinase	Biochemical Assay	8.7 nM[2]
Ba/F3-BCR-ABL1-WT Cells	Cell Proliferation	30 nM[2]

Caption: Table summarizing the reported IC50 values for **BCR-ABL1-IN-1**.

Signaling Pathway

The BCR-ABL1 fusion protein constitutively activates several downstream signaling pathways that are crucial for cell proliferation and survival.[3][4] **BCR-ABL1-IN-1**, by inhibiting the kinase activity of BCR-ABL1, effectively blocks these signaling cascades.



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Caption: BCR-ABL1 signaling and inhibition by **BCR-ABL1-IN-1**.

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of **BCR-ABL1-IN-1**. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **BCR-ABL1-IN-1** on the viability of BCR-ABL1 positive cells.

Materials:

- BCR-ABL1 positive cell line (e.g., Ba/F3-BCR-ABL1-WT)
- Complete cell culture medium
- **BCR-ABL1-IN-1**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **BCR-ABL1-IN-1** in complete medium. A recommended starting range is 1 nM to 1 μ M.

- Remove the medium from the wells and add 100 µL of the medium containing different concentrations of **BCR-ABL1-IN-1** or vehicle control (DMSO).
- Incubate for 48-72 hours.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by **BCR-ABL1-IN-1** using flow cytometry.

Materials:

- BCR-ABL1 positive cell line
- Complete cell culture medium
- **BCR-ABL1-IN-1**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in a 6-well plate at a density that will not exceed confluency at the end of the experiment.

- Treat cells with various concentrations of **BCR-ABL1-IN-1** (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control for 24-48 hours.
- Harvest cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to 100 μ L of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for assessing the effect of **BCR-ABL1-IN-1** on the phosphorylation of BCR-ABL1 and its downstream targets.

Materials:

- BCR-ABL1 positive cell line
- Complete cell culture medium
- **BCR-ABL1-IN-1**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-STAT5, anti-STAT5, anti-p-CrkL, anti-CrkL, anti- β -actin)
- HRP-conjugated secondary antibodies

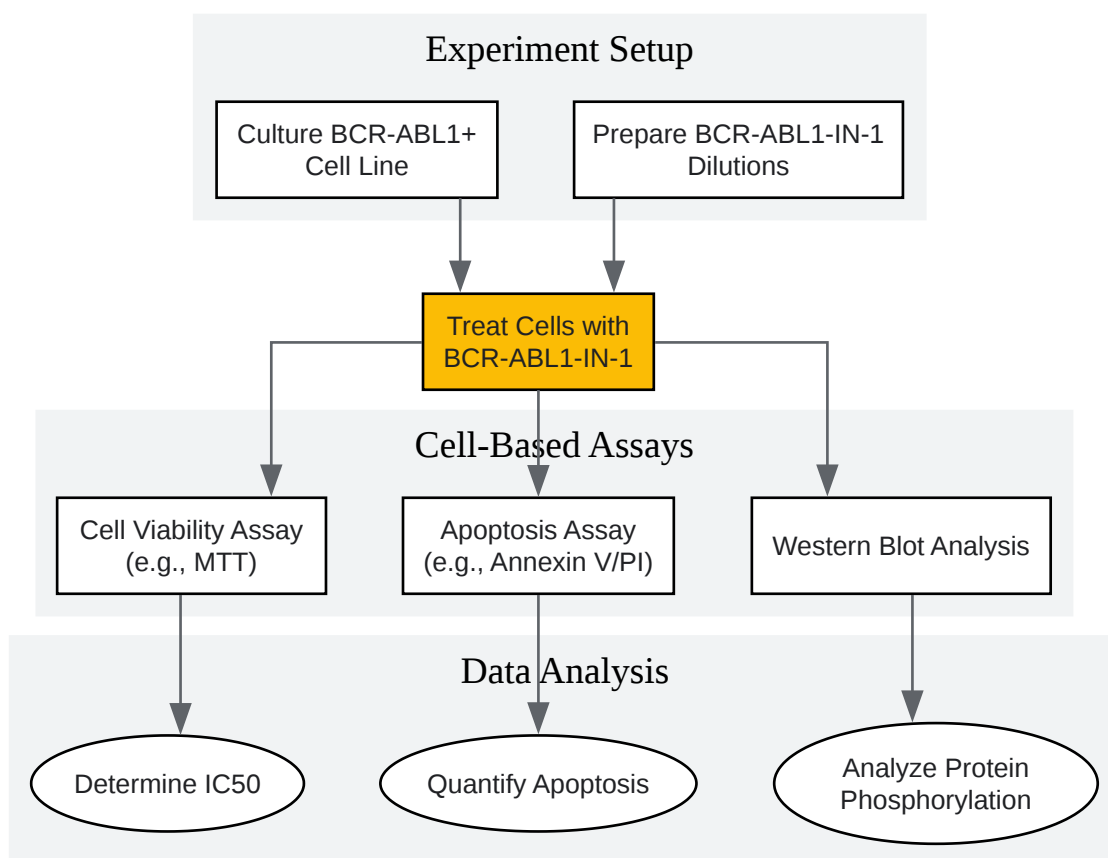
- ECL Western Blotting Substrate
- SDS-PAGE gels and blotting apparatus

Procedure:

- Seed cells and treat with **BCR-ABL1-IN-1** at desired concentrations (e.g., 30 nM, 100 nM, 300 nM) for a specified time (e.g., 2, 6, 24 hours).
- Harvest and lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **BCR-ABL1-IN-1**.



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Caption: A typical workflow for in vitro inhibitor studies.

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